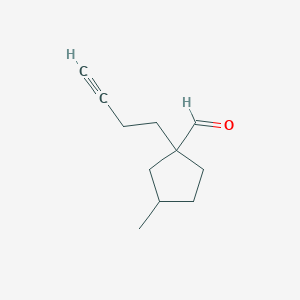

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

Description

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclopentane ring substituted at position 1 with a carbaldehyde group and a but-3-yn-1-yl (alkyne) moiety, along with a methyl group at position 3 (Figure 1). Its molecular formula is inferred as C₁₁H₁₆O, with a molecular weight of ~164.24 g/mol. The alkyne substituent introduces significant unsaturation, while the methyl group contributes steric bulk. This compound is structurally analogous to intermediates in organic synthesis, particularly in reactions leveraging alkyne reactivity (e.g., cycloadditions or Sonogashira couplings) .

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-but-3-ynyl-3-methylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h1,9-10H,4-8H2,2H3 |

InChI Key |

GQGFUZYADYMFCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(CCC#C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of a cyclopentane derivative with a but-3-yn-1-yl halide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane derivative, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions can be employed to introduce the but-3-yn-1-yl group, followed by selective oxidation to form the aldehyde.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid

Reduction: 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-methanol

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used

Scientific Research Applications

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, while the alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related and highlight key differences in substituents, functional groups, and properties:

Structural and Functional Group Variations

1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde (CAS 1936655-16-1, C₁₁H₁₈O, MW 166.26 g/mol):

Replaces the alkyne with a butenyl (alkene) group and shifts the methyl to position 2. The alkene reduces steric strain compared to the alkyne but offers distinct reactivity (e.g., Diels-Alder reactions). Higher molecular weight and hydrogen count reflect greater saturation .- 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde (CAS 1936221-64-5, C₁₀H₁₄O, MW 150.22 g/mol): Lacks the 3-methyl group, reducing steric hindrance. The simpler structure (C₁₀ vs.

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (CAS 1934654-17-7):

Substitutes the alkyne with a hydroxyl-bearing propan-2-yl group. The hydroxyl enables hydrogen bonding, increasing solubility in polar solvents. Stereoelectronic effects may alter nucleophilic reactivity .(1S,3S)-3-methylcyclopentane-1-carbaldehyde (C₇H₁₂O, MW 112.17 g/mol):

The base structure without substituents beyond the 3-methyl and carbaldehyde groups. Minimal steric effects and lower molecular weight make it a versatile precursor for functionalization .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde | C₁₁H₁₆O | ~164.24 | Alkyne, 3-methyl | High alkyne reactivity, steric hindrance |

| 1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde | C₁₁H₁₈O | 166.26 | Alkene, 2-methyl | Moderate alkene reactivity |

| 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde | C₁₀H₁₄O | 150.22 | Alkyne, no methyl | High alkyne reactivity, lower steric bulk |

| (1S,3S)-3-methylcyclopentane-1-carbaldehyde | C₇H₁₂O | 112.17 | 3-methyl | Base structure, minimal steric effects |

Key Findings

- Reactivity : The alkyne in the target compound and enables click chemistry or metal-catalyzed cross-couplings, whereas the alkene in is more suited for electrophilic additions .

- Solubility : The hydroxyl group in enhances aqueous solubility, contrasting with the hydrophobic alkyne/alkene substituents in other compounds .

Biological Activity

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is a compound with notable potential in various biological applications. Its structure, comprising an alkyne and a cyclopentane ring, suggests interesting reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclopentane backbone with a carbaldehyde functional group and a butynyl side chain, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, compounds containing alkyne functionalities have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been reported to activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle regulators, causing arrest at specific phases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in cancer cells.

Study 1: In Vitro Analysis

A study conducted on the effects of alkyne-containing aldehydes demonstrated that these compounds could significantly reduce the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to enhanced apoptosis as evidenced by increased annexin V staining.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of cyclopentane derivatives revealed that modifications on the alkyne moiety could enhance biological activity. Substituents that increase lipophilicity were found to improve cellular uptake and potency against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.